
Aldosterone
Overview
Description
Aldosterone is a vital mineralocorticoid steroid hormone produced by the zona glomerulosa of the adrenal cortex in the adrenal gland . It plays a crucial role in regulating sodium and potassium levels in the body, thereby influencing blood pressure and fluid balance . This compound acts on the kidneys, salivary glands, sweat glands, and colon to promote sodium retention and potassium excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aldosterone can be synthesized through a series of chemical reactions starting from cholesterol. The key steps involve the conversion of cholesterol to pregnenolone, followed by several hydroxylation and oxidation reactions to form this compound . The process requires specific enzymes such as cholesterol side-chain cleavage enzyme and this compound synthase .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods to produce the necessary enzymes and substrates. The process is optimized to ensure high yield and purity of the hormone .
Chemical Reactions Analysis
Types of Reactions: Aldosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism in the body .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound include methanol, acetonitrile, and formic acid . The reactions typically occur under controlled conditions to ensure specificity and efficiency .
Major Products Formed: The major products formed from this compound reactions include corticosterone and other intermediate steroids . These products are crucial for the hormone’s biological activity and regulation .
Scientific Research Applications
Aldosterone has numerous scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its role in steroid biosynthesis and its interactions with other molecules .
Biology: In biology, this compound is essential for understanding the regulation of electrolyte balance and blood pressure . It is also studied for its effects on cellular processes and gene expression .
Medicine: In medicine, this compound is crucial for diagnosing and treating conditions such as primary aldosteronism, hypertension, and heart failure . It is also used in research to develop new therapeutic agents targeting the renin-angiotensin-aldosterone system .
Industry: In the pharmaceutical industry, this compound and its analogs are used to develop drugs that modulate its activity for therapeutic purposes .
Mechanism of Action
Aldosterone exerts its effects by binding to mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron . This binding increases the permeability of the apical membrane to sodium and potassium, leading to sodium reabsorption and potassium excretion . This compound also stimulates hydrogen ion secretion, regulating acid-base balance . The hormone’s action is mediated through genomic and non-genomic pathways, involving various molecular targets and signaling cascades .
Comparison with Similar Compounds
Aldosterone is unique among mineralocorticoids due to its specific role in sodium and potassium regulation . Similar compounds include:
Corticosterone: Another steroid hormone involved in the biosynthesis of this compound.
Spironolactone: A synthetic this compound antagonist used as a diuretic and antihypertensive agent.
Eplerenone: A selective this compound receptor antagonist with fewer side effects compared to spironolactone.
This compound’s uniqueness lies in its specific action on mineralocorticoid receptors and its critical role in maintaining electrolyte balance and blood pressure homeostasis .
Biological Activity
Aldosterone, a steroid hormone produced by the adrenal cortex, plays a pivotal role in regulating electrolyte balance, blood pressure, and fluid homeostasis. Its biological activity is primarily mediated through mineralocorticoid receptors (MR) in various target tissues, including the kidneys, heart, and blood vessels. This article explores the mechanisms of action, effects on various physiological systems, and clinical implications of this compound.
1. Biosynthesis and Regulation
Biosynthesis Pathway
this compound is synthesized from cholesterol in the zona glomerulosa of the adrenal cortex. The process involves several enzymatic steps facilitated by proteins such as steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes (CYP11B2) . The synthesis is stimulated by angiotensin II (Ang II) and adrenocorticotropic hormone (ACTH), which act through specific signaling pathways to enhance this compound production .
Regulatory Mechanisms
The secretion of this compound is tightly regulated by the renin-angiotensin-aldosterone system (RAAS). Ang II stimulates this compound release rapidly, while ACTH influences its synthesis over a longer duration. Additionally, potassium levels also play a crucial role; hyperkalemia directly stimulates this compound secretion .
This compound exerts its effects primarily through genomic and non-genomic pathways:
Genomic Actions
Upon binding to MR in target cells, this compound translocates to the nucleus, where it regulates gene expression related to sodium and potassium transport. Key proteins induced by this compound include:
- Epithelial Sodium Channels (ENaC) : Increase sodium reabsorption in the renal collecting ducts.
- Na+/K+ ATPase : Enhances potassium secretion and sodium reabsorption in renal tubules .
Non-Genomic Actions
Recent studies have highlighted rapid non-genomic actions of this compound affecting vascular smooth muscle cells and cardiomyocytes. These effects include modulation of intracellular calcium levels and activation of signaling pathways that influence vascular tone and cardiac function .
3. Physiological Effects
This compound's primary physiological effects include:
- Regulation of Blood Pressure : By promoting sodium retention and potassium excretion, this compound increases blood volume and consequently blood pressure.
- Electrolyte Balance : It maintains sodium homeostasis while facilitating potassium excretion.
- Impact on Cardiovascular Health : Chronic elevation of this compound is associated with cardiovascular remodeling, hypertension, and increased risk of heart failure .
4. Clinical Implications
Primary Aldosteronism (Conn's Syndrome)
Primary hyperaldosteronism is characterized by excessive secretion of this compound, leading to hypertension and hypokalemia. Case studies have shown that patients with this condition often present with significant cardiovascular complications . Diagnosis typically involves measuring plasma this compound concentration (PAC) and plasma renin activity (PRA), with an elevated this compound-to-renin ratio indicating autonomous this compound production .
Parameter | Normal Range | Primary Aldosteronism |
---|---|---|
Plasma this compound | 4-30 ng/dL | >30 ng/dL |
Plasma Renin Activity | 0.5-2.0 ng/mL/h | Low (<0.5 ng/mL/h) |
This compound/Renin Ratio | <20 | >25 |
Case Studies
Several case reports illustrate the severe implications of untreated primary hyperaldosteronism:
- A young male presented with secondary hypertension leading to end-stage kidney disease due to high this compound levels .
- Another case involved bilateral adrenal adenomas diagnosed via imaging techniques after abnormal hormonal profiles were established .
5. Research Findings
Recent research has delved into the molecular mechanisms underlying this compound's actions:
Properties
IUPAC Name |
11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSUYGKTWSAVDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52-39-1 | |
Record name | Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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